![molecular formula C16H16N2O3S B2638049 2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-47-7](/img/structure/B2638049.png)
2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as SU6656, is a selective inhibitor of Src family kinases. Src family kinases play a crucial role in the regulation of cell growth, differentiation, and survival. The inhibition of Src family kinases has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and osteoporosis.
Scientific Research Applications
Clinical Drug Trials and Pharmacokinetic Studies
2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, under various clinical contexts and formulations, has been involved in pharmacokinetic and pharmacodynamic studies. For instance, a study on venetoclax, a B-cell lymphoma-2 inhibitor, delved into its metabolism and disposition, revealing intricate metabolic pathways and highlighting its potential in treating hematologic malignancies (Liu et al., 2017). Another study analyzed the pharmacodynamics and pharmacokinetics of AM103, a 5-lipoxygenase-activating protein inhibitor, suggesting its potential application in treating inflammatory diseases (Bain et al., 2010).
Drug Efficacy and Chemosensitivity Testing
Research efforts have also focused on evaluating drug efficacy in various medical conditions. For instance, the MTT assay was utilized to ascertain the suitability of adjuvant chemotherapy for colorectal cancer patients, providing insights into individualized treatment approaches (Kabeshima et al., 2002). Similarly, the chemosensitivity test's role in determining the prognosis of gastric cancer patients post-adjuvant chemotherapy was examined, underscoring the significance of personalized medicine in oncology (Nakamura et al., 2006).
Managing Side Effects of Chemotherapy
Dimethylsulfoxide (DMSO), related to the compound , has been studied for its role in mitigating side effects associated with chemotherapy. One study highlighted DMSO's efficacy in preventing soft tissue toxicity after extravasation of vesicant cytotoxic drugs, offering a promising approach to managing such adverse effects (Bertelli et al., 1995).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and more . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are largely determined by its interactions with various biomolecules. Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound has been shown to have notable cytotoxicity toward several human cancer cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its cytotoxic effects, it is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-3-6-15(11(2)7-10)22(20,21)18-13-4-5-14-12(8-13)9-16(19)17-14/h3-8,18H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBUTAOSZXDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.